molecular formula C10H14BFO3 B577827 2-Fluoro-3-isobutoxyphenylboronic acid CAS No. 1217500-66-7

2-Fluoro-3-isobutoxyphenylboronic acid

Cat. No.: B577827
CAS No.: 1217500-66-7
M. Wt: 212.027
InChI Key: BWKSJTLWBHWGNM-UHFFFAOYSA-N
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Description

2-Fluoro-3-isobutoxyphenylboronic acid is an organoboron compound with the molecular formula C₁₀H₁₄BFO₃. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the second position and an isobutoxy group at the third position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-isobutoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-3-isobutoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-isobutoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or substituted alkene products. It can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., ethanol or toluene) under mild conditions.

    Oxidation Reactions: Can be oxidized using reagents like hydrogen peroxide or sodium periodate to form the corresponding phenol derivative.

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenol Derivatives: Formed through oxidation reactions.

    Substituted Phenylboronic Acids: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-Fluoro-3-isobutoxyphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-isobutoxyphenylboronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond and regeneration of the palladium catalyst.

Comparison with Similar Compounds

  • 2-Fluoro-3-isopropoxyphenylboronic acid
  • 2-Fluoro-5-isobutoxyphenylboronic acid
  • 2-Fluoro-3-methoxyphenylboronic acid

Comparison: 2-Fluoro-3-isobutoxyphenylboronic acid is unique due to the presence of the isobutoxy group, which can influence its reactivity and steric properties compared to other similar compounds. The fluorine atom also imparts distinct electronic properties, affecting the compound’s behavior in various chemical reactions.

Properties

IUPAC Name

[2-fluoro-3-(2-methylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-7(2)6-15-9-5-3-4-8(10(9)12)11(13)14/h3-5,7,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKSJTLWBHWGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OCC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674948
Record name [2-Fluoro-3-(2-methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-66-7
Record name B-[2-Fluoro-3-(2-methylpropoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Fluoro-3-(2-methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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